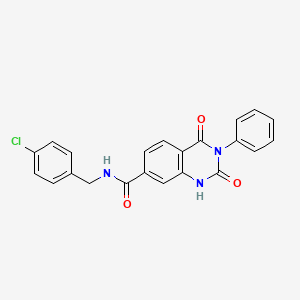

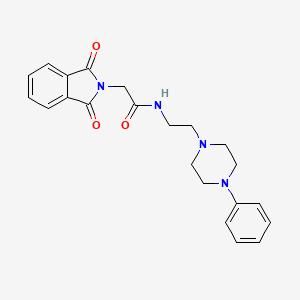

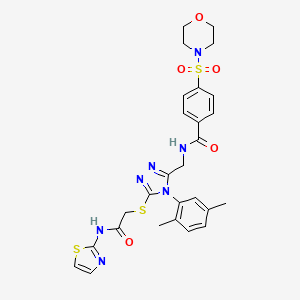

methanone CAS No. 309276-74-2](/img/structure/B2751265.png)

[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

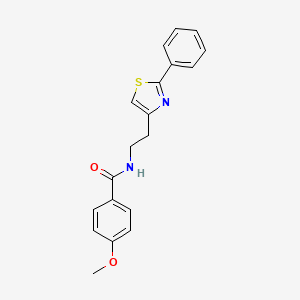

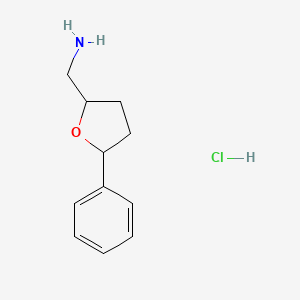

“4-(1,3-Benzothiazol-2-yl)piperazinomethanone” is a chemical compound with the molecular formula C19H19N3OS . It is a derivative of benzothiazole and piperazine .

Synthesis Analysis

The synthesis of benzothiazole-piperazine derivatives involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of piperazine derivatives has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzothiazol-2-yl)piperazinomethanone” consists of a benzothiazole ring attached to a piperazine ring via a nitrogen atom, and a methylphenyl group attached to the piperazine ring via a methanone group .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

- Synthesis and Antimicrobial Activity of Pyridine Derivatives : Compounds structurally similar to "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" have been synthesized and evaluated for their antimicrobial properties. These derivatives showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

- New Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure , has been identified as a promising new anti-mycobacterial chemotype. Several compounds from this class exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low micromolar range, suggesting significant potential for the development of new anti-tuberculosis therapies (Pancholia et al., 2016).

Synthesis and Structural Analysis

- Novel Bioactive Heterocycles Synthesis : Another study involved the synthesis of a compound with a similar structure, which was then evaluated for antiproliferative activity. The structural characterization included various spectral analyses, and the compound demonstrated interesting biological properties (Prasad et al., 2018).

Biological Activity and Drug Development

- Apoptosis Inducing and Tubulin Polymerization Inhibition : Derivatives of the chemical structure have been explored for their cytotoxic activity against cancer cell lines and their ability to inhibit tubulin polymerization. One study found that certain analogs induced apoptosis in cancer cells and inhibited colony formation, indicating potential as anticancer agents (Manasa et al., 2020).

These studies underscore the significant interest in "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" and its derivatives for various scientific and medicinal applications, particularly in the development of new antimicrobial and anticancer therapies. The ongoing research into these compounds reflects their potential utility in addressing some of the critical challenges in drug development and disease treatment.

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUUFHCHSODULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)